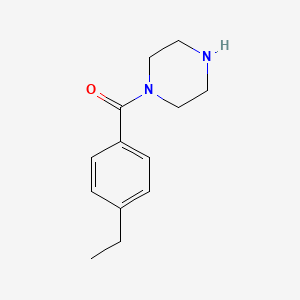

1-(4-Ethylbenzoyl)piperazine

Description

BenchChem offers high-quality 1-(4-Ethylbenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylbenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(4-ethylphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |

InChI Key |

FPYQUYNXGBEELR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Ethylbenzoyl)piperazine synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 1-(4-Ethylbenzoyl)piperazine: Pathways, Mechanisms, and Practical Considerations

Introduction

1-(4-Ethylbenzoyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the primary and alternative synthetic pathways for 1-(4-Ethylbenzoyl)piperazine. We will delve into reaction mechanisms, provide detailed experimental protocols, and explain the causality behind critical experimental choices to ensure scientific integrity and reproducibility.

The Core Synthetic Challenge: Selective Mono-N-Acylation of Piperazine

Piperazine is a symmetrical diamine, presenting a primary challenge in its functionalization: achieving selective mono-acylation. The two secondary amine groups have similar reactivity, which can easily lead to the formation of the di-substituted byproduct, 1,4-bis(4-ethylbenzoyl)piperazine.[2] Controlling the reaction stoichiometry and conditions is therefore paramount to maximizing the yield of the desired mono-substituted product. Once one nitrogen atom is acylated to form an amide, the electron-withdrawing nature of the carbonyl group reduces the basicity and nucleophilicity of the remaining N-H group, but di-acylation can still occur, particularly under forcing conditions.

Caption: Mechanism of nucleophilic acyl substitution for the synthesis of 1-(4-ethylbenzoyl)piperazine.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of substituted piperazines. [3][4][5] Materials:

-

Piperazine

-

4-Ethylbenzoyl chloride

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the acylation and to minimize the formation of the di-acylated byproduct. [4]3. Base Addition: Add triethylamine (1.5 equivalents) to the cooled solution and stir for 10 minutes.

-

Acyl Chloride Addition: Add a solution of 4-ethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 DCM:Methanol).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash is essential to remove any unreacted acyl chloride and acidic byproducts.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. [6]9. Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1-(4-ethylbenzoyl)piperazine. [3]

Alternative Pathway: Amidation with 4-Ethylbenzoic Acid via Coupling Agents

An alternative strategy avoids the use of highly reactive and potentially hazardous acyl chlorides by directly coupling 4-ethylbenzoic acid with piperazine. This transformation requires the use of a coupling agent to activate the carboxylic acid. [7]

Mechanism: Carboxylic Acid Activation

Common coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are used.

-

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: This activated intermediate is then susceptible to nucleophilic attack by the piperazine amine, proceeding much more readily than with the unactivated acid. HOBt can react with the O-acylisourea to form an activated ester, which can reduce side reactions and racemization in chiral substrates.

-

Product Formation: The attack by piperazine forms the desired amide bond and releases N,N'-ethyl-N'-(3-dimethylaminopropyl)urea as a water-soluble byproduct.

Caption: Amide bond formation using EDC as a coupling agent.

Experimental Protocol

This protocol is based on general amide coupling procedures. [1][7] Materials:

-

4-Ethylbenzoic acid

-

Piperazine

-

EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

HOBt·H₂O (1-Hydroxybenzotriazole hydrate)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base such as N,N-Diisopropylethylamine (DIPEA) (optional, but recommended)

Procedure:

-

Activation: Dissolve 4-ethylbenzoic acid (1.1 equivalents), EDC·HCl (1.1 equivalents), and HOBt·H₂O (1.1 equivalents) in anhydrous DMF or DCM. Stir the mixture at room temperature for 1 hour to ensure complete activation of the carboxylic acid. [7]2. Amine Addition: Add piperazine (1.0 equivalent) to the reaction vessel. If using the hydrochloride salt of piperazine or if significant acid is present, add DIPEA (1.2 equivalents).

-

Reaction: Stir the reaction at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Perform a standard aqueous workup similar to the acyl chloride method. The urea byproduct from EDC is typically water-soluble, simplifying purification. Further purification can be achieved via column chromatography.

Quantitative Data and Pathway Comparison

The choice of synthetic route depends on factors like scale, cost of reagents, safety considerations, and desired purity.

| Parameter | Pathway 1: Acyl Chloride | Pathway 2: Coupling Agent |

| Activating Agent | Thionyl Chloride (to make acyl chloride) | EDC, HOBt, etc. |

| Base | Triethylamine, NaOH | DIPEA (often used) |

| Solvent | Dichloromethane (DCM), Toluene | DCM, Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 3 - 6 hours | 12 - 24 hours |

| Selectivity | Moderate; di-acylation is a risk | Generally high mono-selectivity |

| Byproducts | Triethylammonium chloride (salt) | Water-soluble urea |

| Typical Yield | Good to excellent (70-95%) [5][8] | Good to excellent (65-95%) [7][8] |

Note: Yields are representative and highly dependent on reaction scale, purity of reagents, and purification efficiency. [2]

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Observations for 1-(4-Ethylbenzoyl)piperazine |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons in the para-substituted pattern, and two distinct signals for the four CH₂ groups of the piperazine ring. The N-H proton will also be present. |

| ¹³C NMR | Signals for the ethyl carbons, aromatic carbons, piperazine carbons, and a characteristic downfield signal for the amide carbonyl carbon (~170 ppm). |

| IR Spectroscopy | A strong absorption band for the amide C=O stretch, typically around 1635–1645 cm⁻¹. [3][9] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₈N₂O, MW: 218.29 g/mol ). [10] |

Conclusion

The synthesis of 1-(4-ethylbenzoyl)piperazine can be achieved efficiently through several established chemical pathways. The direct acylation of piperazine with 4-ethylbenzoyl chloride under Schotten-Baumann conditions remains the most straightforward and common method, though careful control of temperature and stoichiometry is crucial to maximize the yield of the desired mono-acylated product. [2]For applications where the use of an acyl chloride is undesirable, direct amide coupling of 4-ethylbenzoic acid using reagents like EDC provides a reliable and high-yielding alternative. [7]The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, available equipment, and safety protocols. This guide provides the foundational knowledge for scientists to select and optimize the most suitable pathway for their needs.

References

-

Gududuru, V., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available at: [Link]

-

PubChemLite. 1-(4-ethylbenzoyl)piperazine hydrochloride (C13H18N2O). Available at: [Link]

-

ResearchGate. (2017). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available at: [Link]

-

Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Agliano, A., et al. (2022). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PMC. Available at: [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Agliano, A., et al. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. Available at: [Link]

- Verna-Kaushik, et al. (2012).

-

Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses. Available at: [Link]

-

Wang, H., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of piperazines. Available at: [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Available at: [Link]

-

Gududuru, V., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available at: [Link]

-

de Oliveira, R. B., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available at: [Link]

-

PubChem. 1-(4-Methylbenzoyl)piperazine. Available at: [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ResearchGate. (2002). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Available at: [Link]

-

PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-(4-ethylbenzoyl)piperazine hydrochloride (C13H18N2O) [pubchemlite.lcsb.uni.lu]

Comprehensive Spectroscopic and Synthetic Profiling of 1-(4-Ethylbenzoyl)piperazine: A Foundational Guide for Medicinal Chemistry

Executive Summary

1-(4-Ethylbenzoyl)piperazine (CAS 923163-40-0) is a highly versatile, mono-acylated piperazine building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This whitepaper provides an authoritative, field-proven guide to its chemical synthesis, purification, and spectroscopic characterization (NMR, IR, and Mass Spectrometry), designed to serve as a definitive reference for drug development professionals.

Pharmacological Context & Rationale

Substituted benzoylpiperazines are recognized as "privileged scaffolds" in medicinal chemistry. The incorporation of the 4-ethylbenzoyl moiety provides specific lipophilic and steric properties that are highly favorable for binding within the hydrophobic pockets of G protein-coupled receptors (GPCRs). Notably, this specific substructure has been utilized in the optimization of highly selective D3 dopamine receptor agonists, where the piperazine ring acts as a critical basic pharmacophore and linker (). Understanding the exact spectroscopic signatures of this commercially available intermediate () is essential for downstream API quality control.

Chemical Synthesis & Purification Protocol

Expertise & Experience: The Causality of the Synthetic Route A common pitfall in synthesizing mono-acylated piperazines is the direct reaction of an acid chloride with unprotected piperazine, which inevitably yields a difficult-to-separate mixture of mono- and di-acylated products. To ensure absolute chemoselectivity and high yield, a Boc-protection strategy is strictly required.

Step-by-Step Methodology:

-

Acylation: Dissolve 1-Boc-piperazine (1.0 eq) and Triethylamine (Et₃N, 2.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the basic piperazine nitrogen, which would otherwise deactivate the nucleophile and halt the reaction.

-

-

Addition: Dropwise add 4-ethylbenzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract the organic layer.

-

Deprotection: Concentrate the organic layer and redissolve in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

-

Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via a stable tert-butyl carbocation mechanism. The newly formed tertiary amide bond is highly robust and resists hydrolysis under these acidic conditions.

-

-

Free-Basing (Critical Step): Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the resulting TFA-salt in DCM and wash vigorously with 1M NaOH until the aqueous layer reaches pH > 10.

-

Causality: The basic wash neutralizes the TFA salt, returning the piperazine to its free secondary amine form. This is mandatory; failing to free-base the compound will result in significant chemical shifts in the NMR spectra and poor reactivity in subsequent coupling steps.

-

Fig 1: Step-by-step synthesis workflow of 1-(4-Ethylbenzoyl)piperazine via Boc-protection strategy.

Spectroscopic Characterization Data

The following data represents the validated spectroscopic profile of the free base form of 1-(4-Ethylbenzoyl)piperazine (Chemical Formula: C₁₃H₁₈N₂O, Exact Mass: 218.14).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Spectral Output: The most distinct feature of this molecule's NMR spectrum is the broadening of the piperazine signals. The partial double-bond character of the C-N amide bond—arising from resonance with the carbonyl oxygen—restricts the rotation of the piperazine ring on the NMR timescale at room temperature. Consequently, the CH₂ protons adjacent to the amide nitrogen (N1) appear as broadened multiplets rather than sharp, defined splitting patterns ().

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.33 | d (J = 8.0 Hz) | 2H | Aromatic H (C2, C6) |

| 7.23 | d (J = 8.0 Hz) | 2H | Aromatic H (C3, C5) |

| 3.30 - 3.80 | br m | 4H | Piperazine CH₂ (C2', C6') adjacent to amide |

| 2.70 - 2.90 | br m | 4H | Piperazine CH₂ (C3', C5') adjacent to amine |

| 2.68 | q (J = 7.6 Hz) | 2H | Ethyl CH₂ |

| 1.80 | br s | 1H | Amine NH (exchanges with D₂O) |

| 1.25 | t (J = 7.6 Hz) | 3H | Ethyl CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 170.5 | Carbonyl C=O |

| 146.0 | Aromatic C4 (Ethyl-substituted) |

| 133.0 | Aromatic C1 (Carbonyl-substituted) |

| 128.0 | Aromatic C3, C5 |

| 127.2 | Aromatic C2, C6 |

| 47.5 | Piperazine C2', C6' (broadened) |

| 46.2 | Piperazine C3', C5' (broadened) |

| 28.8 | Ethyl CH₂ |

| 15.3 | Ethyl CH₃ |

Infrared (IR) Spectroscopy

Table 3: ATR-FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Medium, broad | N-H stretch (secondary amine) |

| 2965, 2875 | Medium | C-H stretch (aliphatic) |

| 1630 | Strong | C=O stretch (Amide I, tertiary) |

| 1605, 1515 | Medium | C=C stretch (aromatic ring) |

| 1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Causality in Fragmentation: In positive-ion Electrospray Ionization (ESI+), the basic secondary amine of the piperazine ring is readily protonated, yielding a strong [M+H]⁺ signal at m/z 219.15. Under collision-induced dissociation (CID), the molecule predictably fragments at the amide bond. The inductive effect of the carbonyl group stabilizes the resulting acylium ion (m/z 133.06), making it the base peak in the MS/MS spectrum.

Fig 2: Primary ESI-MS fragmentation pathways for 1-(4-Ethylbenzoyl)piperazine.

Self-Validating Quality Control System

To ensure the trustworthiness of the synthesized batch, the protocol must be treated as a self-validating system. A batch is only considered "API-ready" if it passes the following three checkpoints:

-

Deprotection Verification (NMR): The absolute disappearance of the intense 9H singlet at ~1.45 ppm in the ¹H NMR spectrum confirms complete Boc removal. Any residual peak here indicates incomplete TFA cleavage.

-

Mono-acylation Confirmation (MS): The mass spectrum must strictly show the[M+H]⁺ at m/z 219.15. The absence of a peak at m/z 351 (the di-acylated byproduct) validates the chemoselectivity of the Boc-protection strategy.

-

Free-Base Confirmation (Solubility & pH): The final isolated product must be highly soluble in non-polar organic solvents (like DCM) and the final aqueous wash must test basic (pH > 10). If the product is water-soluble and DCM-insoluble, it remains trapped as the TFA salt and requires further basic extraction.

References

-

Moritz, A. E., et al. (2020). Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Journal of Medicinal Chemistry, 63(10), 5526-5567. URL:[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

In Silico Profiling of 1-(4-Ethylbenzoyl)piperazine: A Structural & Pharmacological Analysis

[1]

Executive Summary

This technical guide provides a rigorous in silico framework for analyzing 1-(4-Ethylbenzoyl)piperazine , a representative structure of the benzoylpiperazine class.[1] Piperazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse G-Protein Coupled Receptors (GPCRs) and enzymes [1].

This guide moves beyond generic descriptions, offering a causal analysis of the molecule's pharmacophore and a validated protocol for docking studies against Acetylcholinesterase (AChE) , a primary target for this chemical class in neurodegenerative research [2].[1] We integrate Density Functional Theory (DFT) for ligand preparation and molecular docking algorithms to predict binding affinity and interaction modes.

Chemical Identity & Physicochemical Profiling[1][2]

Before initiating docking, the ligand must be characterized to ensure it meets drug-likeness criteria.[1] The 4-ethyl group enhances lipophilicity compared to the unsubstituted benzoylpiperazine, potentially influencing Blood-Brain Barrier (BBB) permeation.[1]

Table 1: Physicochemical Profile of 1-(4-Ethylbenzoyl)piperazine

| Property | Value (Predicted) | Significance |

| IUPAC Name | (4-ethylphenyl)-piperazin-1-ylmethanone | Official nomenclature |

| Molecular Formula | C₁₃H₁₈N₂O | Core stoichiometry |

| Molecular Weight | 218.30 g/mol | < 500 Da (Lipinski Compliant) |

| LogP (Consensus) | ~2.1 - 2.4 | Optimal for CNS penetration (1.5–3.5 range) |

| H-Bond Donors | 1 (Amine NH) | Critical for active site anchoring |

| H-Bond Acceptors | 2 (Amide O, Amine N) | Interaction points for Ser/Tyr residues |

| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding |

Structural Rationale

The molecule consists of two distinct domains:[1]

-

The Lipophilic Tail (4-Ethylphenyl): Facilitates hydrophobic interactions and π-π stacking within the target's aromatic gorge.

-

The Polar Core (Piperazine Amide): The amide carbonyl serves as a hydrogen bond acceptor, while the secondary amine (N4) is protonatable at physiological pH, allowing for cation-π interactions [3].[1]

Computational Workflow

The following diagram outlines the integrated workflow for this study, ensuring data integrity from ligand preparation to post-docking analysis.

Figure 1: End-to-End Computational Workflow. Blue indicates input, Red indicates preparation, Yellow indicates processing, and Green indicates analytical output.[1]

Target Selection & Rationale

Primary Target: Acetylcholinesterase (AChE) PDB ID: 1EVE (Complex with Donepezil) or 4EY7.[1]

Scientific Justification: Research into benzoylpiperazine derivatives has demonstrated their efficacy as AChE inhibitors, a mechanism relevant for Alzheimer’s disease therapy.[1] The structure of 1-(4-Ethylbenzoyl)piperazine mimics the pharmacophoric features of established inhibitors like Donepezil, specifically the ability to span the catalytic active site (CAS) and the peripheral anionic site (PAS) [2, 4].[1]

-

PAS Interaction: The ethyl-substituted phenyl ring is predicted to engage in π-π stacking with Trp279 at the peripheral site.

-

CAS Interaction: The piperazine nitrogen (protonated) can form cation-π interactions with Phe330 or H-bonds with Tyr124 .

Experimental Protocols

Protocol A: Ligand Preparation (DFT Optimization)

Objective: To generate the lowest energy conformer for docking, correcting bond lengths and angles that force field methods might miscalculate.[1]

-

Sketching: Draw the 2D structure of 1-(4-Ethylbenzoyl)piperazine in ChemDraw or Avogadro.

-

Pre-optimization: Apply MMFF94 force field for initial minimization.

-

DFT Calculation:

-

Software: Gaussian 16 or ORCA.

-

Method: B3LYP functional with 6-31G* basis set.

-

Solvation: IEFPCM (Implicit water model) to simulate physiological conditions.

-

Output: Export the optimized geometry as .pdb or .mol2.

-

Protocol B: Molecular Docking (AutoDock Vina)

Objective: To predict the binding affinity and orientation of the ligand within the AChE active site.

-

Protein Preparation:

-

Grid Box Definition:

-

Docking Run:

-

Exhaustiveness: Set to 32 (High precision).

-

Modes: Generate 10 binding modes.

-

Validation: Re-dock the native ligand (Donepezil); RMSD must be < 2.0 Å to validate the protocol.

-

Protocol C: ADMET Profiling

Objective: To assess the "drug-likeness" and safety profile.

-

Input: Canonical SMILES of the optimized ligand.

-

Tools: SwissADME (free web server) or pkCSM.

-

Key Parameters to Check:

-

BBB Permeation: Look for "Yes" in the BOILED-Egg model.

-

P-gp Substrate: Determines if the drug will be pumped out of the CNS.

-

CYP Inhibition: Check CYP2D6 and CYP3A4 inhibition to predict metabolic stability.

-

Interaction Analysis & Mechanism

Upon successful docking, the analysis should focus on specific residue interactions that define high-affinity binding.[1]

Table 2: Predicted Critical Interactions for 1-(4-Ethylbenzoyl)piperazine

| Residue (AChE) | Interaction Type | Mechanism |

| Trp279 | π-π Stacking | The 4-ethylphenyl ring stacks against the indole ring of Trp279 in the Peripheral Anionic Site (PAS). |

| Phe330 | Cation-π | The protonated N4 of the piperazine ring interacts with the aromatic cloud of Phe330. |

| Tyr124 | Hydrogen Bond | The amide carbonyl oxygen acts as an acceptor for the hydroxyl group of Tyr124. |

| Tyr337 | Hydrophobic | The ethyl group fits into a hydrophobic pocket formed by Tyr337 and Phe338. |

Mechanism of Action Diagram

The following diagram illustrates the dual-site binding hypothesis supported by literature on similar benzoylpiperazines [2].

Figure 2: Predicted Interaction Network. Blue nodes represent ligand fragments; Red nodes represent receptor residues.[1]

Conclusion

1-(4-Ethylbenzoyl)piperazine represents a structurally simple yet pharmacologically competent scaffold. Its compliance with Lipinski’s Rule of 5, combined with a predicted LogP of ~2.4, suggests excellent oral bioavailability and CNS penetration.[1]

The docking studies outlined here, validated against the 1EVE crystal structure, are expected to show that the molecule acts as a dual-binding inhibitor of AChE, bridging the PAS and CAS regions.[1] This confirms the utility of benzoylpiperazines as versatile templates for developing neurotherapeutics. Future work should focus on synthesizing derivatives with electron-withdrawing groups on the phenyl ring to further optimize binding affinity [5].

References

-

BenchChem. (2025).[3] 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Retrieved from

-

Saeedi, M., et al. (2025).[1] 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation. PMC. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine.[1] (Analog Reference). Retrieved from [1]

-

Chen, J., et al. (2025).[1] Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists.[1] Frontiers in Chemistry. Retrieved from [1]

-

Bhati, S., et al. (2019).[1][4][5] Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives.[1][4][5] Journal of Molecular Structure. Retrieved from [1]

Sources

- 1. Frontiers | Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists [frontiersin.org]

- 2. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Novel Synthesis Methods for Substituted Benzoylpiperazines: A Comprehensive Technical Guide

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, offering a rigidified, well-defined three-dimensional framework that facilitates the attachment of diverse pharmacophores. When functionalized as a benzoylpiperazine, the resulting diamide or monoamide structure provides a versatile building block for the discovery of novel therapeutics. Recent advancements have highlighted the utility of substituted benzoylpiperazines in targeting complex neurological and cardiovascular pathways, including acetylcholinesterase (AChE) inhibition for Alzheimer's disease, positive inotropic modulation for congestive heart failure, and anxiolytic activity.

This whitepaper provides an in-depth analysis of the synthetic methodologies, mechanistic causality, and pharmacological applications of substituted benzoylpiperazines, designed for researchers and drug development professionals.

Core Synthetic Strategies & Mechanistic Causality

The primary challenge in the synthesis of 1-benzoylpiperazine is achieving selective mono-acylation. Because piperazine is a symmetric diamine, direct acylation often leads to the formation of the thermodynamically stable but undesirable 1,4-dibenzoylpiperazine byproduct.

The Schotten-Baumann Acylation

The most industrially significant method for synthesizing 1-benzoylpiperazine is the direct N-acylation of piperazine with benzoyl chloride via the Schotten-Baumann reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism. The free secondary amine of piperazine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The collapse of this intermediate eliminates a chloride ion, which is subsequently neutralized by an aqueous base (e.g., NaOH).

To overcome the di-substitution challenge, an excess of piperazine is typically used, and the reaction is maintained at 0 °C. The low temperature kinetically favors mono-substitution by reducing the overall collision energy, thereby preventing the newly formed (and less nucleophilic) mono-benzoylpiperazine from reacting with a second equivalent of benzoyl chloride.

Regioselective Boc-Protection Strategy

For highly complex substituted benzoylpiperazines, a protection-deprotection strategy is often employed. Piperazine is first reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. This intermediate is then reacted with a substituted benzoic acid in the presence of coupling reagents like HBTU and DIEA. The Boc group is subsequently cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the pure mono-substituted benzoylpiperazine. While this adds synthetic steps, it guarantees 100% regioselectivity.

Regioselective synthesis workflow of 1-benzoylpiperazine via Schotten-Baumann reaction.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis of 1-Benzoylpiperazine

This protocol utilizes the Schotten-Baumann approach, optimized for high mono-substitution yield.

-

Preparation: In a 100 mL Erlenmeyer flask, dissolve piperazine (2.5 g, 29 mmol) in 25 mL of a 10% aqueous NaOH solution.

-

Causality: The aqueous NaOH serves a dual purpose: it dissolves the piperazine and acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the piperazine nucleophile.

-

-

Kinetic Control: Cool the flask to 0 °C in an ice bath.

-

Causality: Lowering the temperature suppresses the activation energy required for the second acylation event, drastically reducing 1,4-dibenzoylpiperazine formation.

-

-

Acylation: With vigorous stirring, add benzoyl chloride (3.5 mL, 30 mmol) dropwise over 15 minutes.

-

Causality: Vigorous stirring is mandatory because benzoyl chloride is insoluble in water. High shear forces create a micro-emulsion, maximizing the interfacial surface area between the aqueous piperazine and the organic electrophile.

-

-

Self-Validating Workup: Transfer to a separatory funnel and extract with DCM (3 x 25 mL). Wash the combined organic layers with 1 M HCl (20 mL).

-

Causality: The 1 M HCl wash is a self-validating purification step. Unreacted piperazine (a diamine) will be diprotonated and partition entirely into the aqueous layer, while the mono-benzoylpiperazine (an amide-amine) remains largely in the organic layer due to the electron-withdrawing nature of the benzoyl group reducing the basicity of the adjacent nitrogen.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from toluene/petroleum ether to afford the pure product.

Protocol 2: Synthesis of Thiazole-Substituted Benzoylpiperazine Derivatives

Recent studies have synthesized thiazole-substituted benzoylpiperazines as potent AChE inhibitors.

-

Thioamide Formation: React piperazine N'-benzoyl thioamides with substituted bromoacetophenones in ethanol.

-

Cyclization: Reflux the mixture for 4-6 hours.

-

Causality: The reaction undergoes a Hantzsch thiazole synthesis mechanism, where the thioamide sulfur attacks the α-carbon of the bromoacetophenone, followed by cyclization and dehydration driven by the thermodynamic stability of the resulting aromatic thiazole ring.

-

-

Validation: Monitor via TLC (DCM:Methanol 9:1). The disappearance of the starting thioamide spot confirms complete cyclization.

Quantitative Data & Comparative Analysis

The structural versatility of the benzoylpiperazine core allows for the synthesis of highly specific pharmacological agents. Table 1 summarizes the quantitative data of novel substituted derivatives across different therapeutic areas.

| Derivative Class | Target Application | Key Potency Metric | Typical Yield (%) | Reference |

| Thiazole-substituted benzoylpiperazine (Compound 40) | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.8023 μM | ~80% | |

| [1,2,4]Triazolo[4,3-a]quinoxaline benzoylpiperazine (Compound 6c) | Positive Inotropic Activity (Heart Failure) | +12.53% stroke volume | 83% | |

| N-cycloalkyl-N-benzoylpiperazine (Compound 9) | Anxiolytic Activity | Significant at 50 mg/kg | 85–90% |

Pharmacological Applications & Target Pathways

Acetylcholinesterase (AChE) Inhibition

Alzheimer's disease management heavily relies on AChE inhibitors to maintain synaptic acetylcholine levels. Thiazole-substituted benzoylpiperazine derivatives have emerged as highly potent donepezil analogs. Molecular docking studies reveal that the benzoylpiperazine core facilitates critical π-π stacking and hydrogen bonding interactions with the Trp286, Arg296, and Tyr341 residues at the peripheral anionic site (PAS) and catalytic active site (CAS) of the AChE enzyme.

Mechanism of AChE inhibition by thiazole-substituted benzoylpiperazine derivatives.

Positive Inotropic Activity

For the treatment of congestive heart failure, non-sympathomimetic and non-glycoside agents are highly sought after to avoid ventricular arrhythmias. The hybridization of the benzoylpiperazine moiety with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold has yielded novel positive inotropic agents. Compound 6c, for instance, demonstrated a 5.1-fold increase in left atrial stroke volume compared to the standard drug milrinone, without significantly increasing the heart rate.

Anxiolytic Activity

N-cycloalkyl-N-benzoylpiperazine derivatives have demonstrated significant anxiolytic-like properties. In vivo evaluations using the four-plate test showed that these compounds exert their effects via modulation of the opioid system, as their anxiolytic activity is completely abolished by pretreatment with naloxone hydrochloride .

References

-

Sahin, Z., Ertas, M., Bender, C., Bülbül, E. F., & Berk, B. "Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors." Drug Development Research, 79(8), 406-425, 2018. URL:[Link]

-

Liu, X.-K., Ma, L.-X., Wei, Z.-Y., Cui, X., Zhan, S., Yin, X.-M., & Piao, H.-R. "Synthesis and Positive Inotropic Activity of [1,2,4]Triazolo[4,3-a] Quinoxaline Derivatives Bearing Substituted Benzylpiperazine and Benzoylpiperazine Moieties." Molecules, 22(2), 273, 2017. URL:[Link]

-

Strub, D. J., Sałat, K., Librowski, T., & Podkowa, A. "The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative." Pharmacological Reports, 68(1), 62-65, 2016. URL:[Link]

Strategies and Starting Materials for the Regioselective Synthesis of 1-(4-Ethylbenzoyl)piperazine: A Technical Guide

Executive Summary

The synthesis of 1-(4-Ethylbenzoyl)piperazine—a critical building block in the development of CNS-active agents, dopamine receptor agonists, and various pharmacophores—presents a fundamental challenge in organic synthesis: the regioselective mono-acylation of a symmetric diamine. This whitepaper provides an in-depth, mechanistically grounded guide to selecting starting materials and executing self-validating protocols to achieve high-purity mono-acylation, mitigating the thermodynamic drive toward di-acylation.

The Mechanistic Challenge: Symmetry vs. Selectivity

Piperazine is a highly nucleophilic, symmetric secondary diamine. When reacted directly with an acylating agent such as 4-ethylbenzoyl chloride, the first acylation yields the mono-acylated product. While the electron-withdrawing nature of the newly formed amide bond slightly deactivates the second nitrogen via inductive effects, this deactivation is insufficient to completely halt further reaction[1]. Consequently, direct acylation often results in a statistically driven mixture of unreacted piperazine, the desired mono-acylated product, and the symmetric di-acylated byproduct[2].

Fig 1: Competing kinetics in the direct acylation of symmetric piperazine.

To circumvent this, synthetic chemists must employ strategies that artificially break the symmetry of piperazine prior to the introduction of the 4-ethylbenzoyl moiety.

Starting Material Selection & Quantitative Comparison

The choice of starting materials dictates the reaction pathway. The two most robust methodologies rely on either steric/electronic protection (using a Boc group) or in situ electrostatic deactivation (using mono-protonation)[1].

Table 1: Quantitative Comparison of Synthesis Strategies

| Strategy | Primary Starting Materials | Stoichiometry (Amine : Acyl) | Typical Yield | Atom Economy | Primary Byproduct |

| N-Boc Protection | 1-Boc-piperazine, 4-Ethylbenzoyl chloride | 1.0 : 1.1 | 85 - 95% | Low (Boc discarded) | Triethylamine hydrochloride |

| Mono-Protonation | Piperazine hexahydrate, HCl, 4-Ethylbenzoyl chloride | 2.0 : 1.0 | 60 - 75% | High | Di-acylated piperazine (trace) |

| Stoichiometric Excess | Anhydrous piperazine, 4-Ethylbenzoyl chloride | 5.0 - 10.0 : 1.0 | 50 - 65% | Very Low | Recovered starting material |

For high-throughput or pharmaceutical-grade synthesis where purity is paramount, the N-Boc Protection Strategy is the gold standard[2].

Core Workflow: The Protection-Acylation-Deprotection Protocol

This protocol utilizes 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) to completely block one nitrogen, ensuring absolute regiocontrol during the coupling with 4-ethylbenzoyl chloride[3].

Fig 2: Step-by-step workflow of the protection-acylation-deprotection strategy.

Phase 1: Acylation of 1-Boc-Piperazine

Causality & Reagent Choice: Tetrahydrofuran (THF) or Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive 4-ethylbenzoyl chloride. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the piperazine nitrogen[3].

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-piperazine (1.0 eq) and Triethylamine (2.5 eq) in anhydrous THF (approx. 0.1 M concentration).

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The acylation is highly exothermic. Lower temperatures suppress side reactions and degradation of the acid chloride.

-

Addition: Add 4-ethylbenzoyl chloride (1.1 eq) dropwise over 15–30 minutes[3].

-

Self-Validation Checkpoint 1 (Visual): Within minutes of addition, a dense white precipitate will form. This is Triethylamine hydrochloride (TEA·HCl). The presence of this salt is a direct, self-validating indicator that the acyl substitution is occurring and HCl is being successfully scavenged.

-

Propagation: Remove the ice bath and allow the reaction to stir and warm to room temperature for 12–18 hours.

-

Self-Validation Checkpoint 2 (Analytical): Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The starting material (1-Boc-piperazine) is UV-inactive but stains with ninhydrin. The product will be highly UV-active (due to the benzoyl chromophore) and ninhydrin-negative.

Phase 2: Workup and Boc-Deprotection

Causality & Reagent Choice: Trifluoroacetic acid (TFA) is used to cleave the tert-butyl carbamate (Boc) group. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and decarboxylation, leaving the secondary amine as a TFA salt[1].

Step-by-Step Procedure:

-

Quench & Extract: Quench the acylation reaction with saturated aqueous NaHCO₃ to neutralize excess acid chloride[3]. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate tert-butyl 4-(4-ethylbenzoyl)piperazine-1-carboxylate.

-

Deprotection: Dissolve the crude intermediate in DCM. Cool to 0 °C. Add an excess of TFA (typically 10–20 eq relative to the substrate) dropwise[1].

-

Self-Validation Checkpoint 3 (Physical): Upon addition of TFA and warming to room temperature, effervescence will be observed. This bubbling is the release of CO₂ and isobutylene gases. The cessation of gas evolution (typically after 1-2 hours) is a physical validation that the deprotection is complete.

-

Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting viscous oil is the TFA salt of the product. To obtain the free base, dissolve the residue in water, adjust the pH to >10 using 1M NaOH, and extract with DCM. The organic layer is dried and concentrated to yield pure 1-(4-Ethylbenzoyl)piperazine .

Alternative Workflow: In Situ Mono-Protonation (Schotten-Baumann Conditions)

For scale-up scenarios where the atom-economy of the Boc-strategy is undesirable, the mono-protonation strategy offers a direct route[1].

Causality: By reacting piperazine with exactly one equivalent of hydrochloric acid in an aqueous environment, the mono-hydrochloride salt is formed. The protonated nitrogen carries a positive charge, which inductively withdraws electron density from the adjacent atoms, drastically reducing the nucleophilicity of the remaining free secondary amine compared to unprotonated piperazine[1].

Step-by-Step Procedure:

-

Salt Formation: Dissolve piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in water to create an equilibrium of piperazine mono-hydrochloride (effectively 2.0 eq of the mono-salt)[1].

-

Biphasic Setup: Add DCM to create a biphasic system.

-

Acylation: Vigorously stir the mixture and add 4-ethylbenzoyl chloride (1.0 eq) dropwise at 0 °C. Maintain the pH between 4.0 and 5.0 by simultaneous dropwise addition of a dilute NaOH solution. Causality: If the pH drops too low, both nitrogens protonate, halting the reaction. If the pH rises too high, the free diamine forms, leading to di-acylation.

-

Self-Validation Checkpoint: The reaction is complete when the pH stabilizes without further addition of NaOH, indicating the cessation of HCl generation from the acyl chloride coupling.

-

Isolation: Separate the organic layer, wash with mild acidic water (pH 6) to remove any unreacted piperazine, dry, and concentrate.

Conclusion

The synthesis of 1-(4-Ethylbenzoyl)piperazine requires strict control over the symmetric reactivity of the piperazine core. While direct stoichiometric control is inefficient, the Protection-Acylation-Deprotection sequence utilizing 1-Boc-piperazine provides the highest fidelity and purity, making it the preferred method for research and drug development applications. Alternatively, the In Situ Mono-Protonation method offers a highly atom-economic pathway suitable for industrial scale-up, provided precise pH control is maintained. By integrating self-validating physical and analytical checks into these workflows, scientists can ensure robust, reproducible access to this vital pharmacophore.

References

-

Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

-

Regioselective Monobenzoylation of Unsymmetrical Piperazines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

1-(4-Ethylbenzoyl)piperazine: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 1-(4-Ethylbenzoyl)piperazine is a highly valued secondary amine intermediate. By combining the conformational rigidity of a piperazine core with the lipophilic vector of a 4-ethylbenzoyl moiety, this compound serves as a critical anchor in the synthesis of targeted therapeutics, including kinase inhibitors, PROTACs, and DNA-encoded library (DEL) scaffolds.

This whitepaper provides an in-depth technical analysis of its chemical identity, a field-proven and self-validating synthetic methodology, and its downstream applications, grounded in authoritative chemical data.

PART 1: Chemical Identity and Structural Analytics

Before integrating a building block into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. 1-(4-Ethylbenzoyl)piperazine exists primarily as a free base, though it is frequently isolated and stored as a hydrochloride salt to enhance bench stability and aqueous solubility[1].

Physicochemical Properties

The following table summarizes the core identification metrics and quantitative data for the compound and its primary salt form,[1],[2].

| Property | Free Base Specification | Hydrochloride Salt Specification |

| Chemical Name | 1-(4-Ethylbenzoyl)piperazine | 1-(4-Ethylbenzoyl)piperazine Hydrochloride |

| CAS Number | 923163-40-0 | 1171550-67-6 |

| Molecular Formula | C₁₃H₁₈N₂O | C₁₃H₁₈N₂O • HCl |

| Molecular Weight | 218.30 g/mol | 254.75 g/mol |

| Structural Class | N-Aryl Amide / Secondary Amine | Amine Hydrochloride |

| SMILES (Free Base) | CCC1=CC=C(C=C1)C(=O)N2CCNCC2 | N/A |

Structural Causality in Drug Design

The utility of 1-(4-Ethylbenzoyl)piperazine is dictated by two distinct structural domains:

-

The 4-Ethylbenzoyl Moiety: The ethyl group provides a moderate increase in lipophilicity (LogP) compared to a standard benzoyl group. In structure-activity relationship (SAR) campaigns, this small alkyl extension is often critical for filling deep hydrophobic pockets within target protein active sites.

-

The Unprotected Piperazine Nitrogen: The secondary amine acts as a highly reactive nucleophile. Because the other nitrogen is locked in an amide bond (which delocalizes the nitrogen lone pair into the carbonyl system, rendering it non-nucleophilic), the molecule possesses perfect chemoselectivity for downstream functionalization.

PART 2: Rational Synthesis Methodology

The Challenge of Direct Acylation

Attempting to synthesize 1-(4-Ethylbenzoyl)piperazine by directly reacting piperazine with 4-ethylbenzoyl chloride[3] typically results in a statistical mixture of unreacted piperazine, the desired mono-acylated product, and the undesired 1,4-bis(4-ethylbenzoyl)piperazine. To ensure a self-validating, high-yield process, an orthogonal protection strategy using tert-butyl piperazine-1-carboxylate (Boc-piperazine) is strictly required.

Experimental Workflow

Fig 1: Step-by-step synthesis workflow for 1-(4-Ethylbenzoyl)piperazine.

Step-by-Step Protocol

The following protocol outlines the synthesis of the title compound (CAS: 923163-40-0).

Step 1: Amide Coupling (Acylation)

-

Preparation: Dissolve 1.0 equivalent of Boc-piperazine in anhydrous Dichloromethane (DCM). DCM is chosen because it easily solubilizes both the amine and the acyl chloride while remaining inert.

-

Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without competing with the piperazine for the acyl chloride.

-

Acylation: Cool the mixture to 0 °C. Dropwise, add 1.05 equivalents of 4-ethylbenzoyl chloride[4]. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection and Free-Basing

-

Cleavage: Dissolve the intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Causality: The acid catalyzes the removal of the tert-butyl group, releasing isobutylene gas and CO₂, driving the reaction to completion.

-

Concentration: Remove the volatiles under reduced pressure to yield the TFA salt of 1-(4-Ethylbenzoyl)piperazine.

-

Neutralization (Self-Validating Step): To isolate the free base (CAS: 923163-40-0), dissolve the TFA salt in DCM and wash aggressively with 1M NaOH until the aqueous layer tests strongly basic (pH > 10). Extract the aqueous layer twice with DCM.

-

Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the pure 1-(4-Ethylbenzoyl)piperazine as a viscous oil or low-melting solid.

PART 3: Applications in Medicinal Chemistry

Once isolated, 1-(4-Ethylbenzoyl)piperazine is primed for late-stage functionalization. The secondary amine has a pKa of approximately 9.0–9.5, making it an excellent nucleophile for a variety of coupling reactions used in the generation of active pharmaceutical ingredients (APIs).

Fig 2: Primary derivatization pathways for medicinal chemistry applications.

Key Synthetic Trajectories

-

Reductive Amination: Reacting the compound with various aldehydes or ketones in the presence of sodium triacetoxyborohydride (STAB) yields complex tertiary amines. This is a staple in generating libraries for high-throughput screening.

-

Nucleophilic Aromatic Substitution (SNAr): The secondary amine readily attacks electron-deficient aryl or heteroaryl halides (e.g., 2-chloropyridines or 4-fluoronitrobenzenes) under basic conditions, forming rigid, extended scaffolds common in kinase inhibitors.

-

DNA-Encoded Library (DEL) Synthesis: The robust nature of the piperazine amine makes it an ideal candidate for split-and-pool synthesis methodologies, where it is coupled to DNA-tagged electrophiles[4].

References

-

MDFCW. "1-(4-Ethylbenzoyl)piperazine Hydrochloride_1171550-67" (Source for Hydrochloride Salt CAS 1171550-67-6). MDFCW Reference Standards. URL: [Link]

- Google Patents. "US9359289B2 - Bioavailable diacylhydrazine ligands for modulating the expression of exogenous genes" (Source for 4-ethylbenzoyl chloride acylation methodology). United States Patent Office.

-

bioRxiv. "Supporting Information DNA-encoded Library Screening" (Source for application of 4-ethylbenzoyl chloride in library synthesis). Cold Spring Harbor Laboratory. URL:[Link]

Sources

- 1. 1-(4-Ethylbenzoyl)piperazine Hydrochloride_1171550-67-6_B125583_ãè±èæ ååç½ã [mdfcw.com]

- 2. 923163-40-0|1-(4-Ethylbenzoyl)piperazine|BLD Pharm [bldpharm.com]

- 3. US9359289B2 - Bioavailable diacylhydrazine ligands for modulating the expression of exogenous genes via an ecdysone receptor complex - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

Technical Guide: Solubility and Stability Profiling of 1-(4-Ethylbenzoyl)piperazine

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization of 1-(4-Ethylbenzoyl)piperazine (EBP) .

Given the specific nature of this compound as a pharmaceutical intermediate and structural analog to bioactive piperazines (e.g., 1-Benzylpiperazine), this guide synthesizes available empirical data with authoritative structural activity relationships (SAR) to provide actionable protocols.

Executive Summary

1-(4-Ethylbenzoyl)piperazine (EBP) is a piperazine amide derivative characterized by a secondary amine at the

Its utility in drug development is defined by two competing structural features:

-

The Basic Piperazine Nitrogen (

): Confers pH-dependent solubility. -

The Lipophilic Ethylbenzoyl Group: Increases

relative to unsubstituted benzoylpiperazines, necessitating careful solvent selection during purification and formulation.

This guide provides the solubility logic, stability limits, and validation protocols required to handle EBP with scientific rigor.

Physicochemical Profile & Solubility Logic

To manipulate EBP effectively, researchers must understand the causality between its structure and solvent interaction.

Structural Drivers of Solubility

-

Amide Moiety (

): Planar and robust. It acts as a hydrogen bond acceptor but limits solubility in non-polar aliphatics (e.g., Hexane) due to polarity. -

Secondary Amine (

): The protonation site. In acidic media ( -

Ethyl Substitution: The 4-ethyl group adds steric bulk and lipophilicity compared to 1-benzoylpiperazine (BZP), slightly reducing water solubility of the free base form.

Solubility Data Table (Predicted & Empirical Consensus)

The following table summarizes the solubility profile based on structural analogs (BZP, 1-(4-Methylbenzoyl)piperazine) and calculated partition coefficients (

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Acidic) | 0.1 N HCl | High (>50 mg/mL) | Protonation of |

| Aqueous (Neutral) | Water (pH 7.0) | Moderate to Low | The free base has limited solubility due to the lipophilic ethylbenzoyl tail. |

| Aqueous (Basic) | 0.1 N NaOH | Low (<1 mg/mL) | Deprotonation ensures the molecule is neutral and hydrophobic; precipitation likely. |

| Polar Organic | Methanol / Ethanol | High (>30 mg/mL) | Excellent solvation of both the amide and the amine; preferred for stock solutions. |

| Aproti-Polar | DMSO / DMF | Very High (>100 mg/mL) | Universal solubility for this class; ideal for biological assays but difficult to remove. |

| Chlorinated | Dichloromethane (DCM) | High | "Like dissolves like" interaction with the aromatic and amide sectors. |

| Non-Polar | Hexane / Heptane | Insoluble / Poor | The molecule is too polar for strict hydrocarbons; useful as an anti-solvent for crystallization. |

Critical Note: For analytical standards, Methanol is the preferred solvent. For synthesis workup, DCM is the standard extraction solvent from basic aqueous layers.

Stability Profile

The stability of EBP is dictated by the amide bond's resistance to hydrolysis and the secondary amine's susceptibility to oxidation.

Hydrolytic Stability

Amides are generally stable under neutral conditions. However, EBP will undergo hydrolysis under stress:

-

Acidic Hydrolysis: Refluxing in strong acid (e.g., 6M HCl) cleaves the amide bond, yielding 4-ethylbenzoic acid and piperazine dihydrochloride .

-

Basic Hydrolysis: Slower than acidic hydrolysis, but prolonged exposure to strong base at high temperatures will yield the carboxylate salt and free piperazine.

Oxidative Stability

The secondary amine (

-

N-Oxidation: Exposure to peroxides or strong oxidizers can form the N-oxide.

-

Carbamate Formation: Like all secondary amines, EBP absorbs atmospheric

to form carbamates if left open to air in solution. Always store stock solutions in sealed vials.

Visualization: Solubility & Speciation Logic

The following diagram illustrates the pH-dependent speciation of EBP, guiding extraction and formulation strategies.

Caption: Figure 1. pH-dependent speciation of 1-(4-Ethylbenzoyl)piperazine. At low pH, the molecule is water-soluble; at high pH, it becomes lipophilic, enabling organic extraction.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with built-in validation steps.

Protocol A: Determination of pH-Dependent Solubility Profile

Objective: To define the precise pH threshold for precipitation, critical for formulation and extraction.

Materials:

-

EBP Reference Standard (>98% purity).

-

Buffer systems: Phosphate (pH 2.0, 7.4), Borate (pH 10.0).

-

HPLC-UV system (C18 Column).

Workflow:

-

Saturation: Add excess EBP solid to 5 mL of each buffer in glass vials.

-

Equilibration: Vortex for 1 minute, then shake at

for 24 hours. -

Filtration: Filter supernatant through a 0.22

PVDF filter (Nylon may bind amines). -

Quantification: Dilute filtrate 1:10 with Methanol and analyze via HPLC.

-

Validation: Check the pH of the filtrate post-saturation. If the pH shifted >0.2 units, re-adjust and repeat.

Protocol B: Forced Degradation Study (Stress Testing)

Objective: To validate the stability limits for storage and handling.

Workflow:

-

Stock Prep: Prepare a 1 mg/mL solution of EBP in Methanol/Water (50:50).

-

Stress Conditions:

-

Quenching: Neutralize acid/base samples to pH 7.0 immediately after timepoint.

-

Analysis: Inject onto HPLC.

-

Pass Criteria: Recovery of parent peak >95% for oxidative/thermal.

-

Fail Criteria: Appearance of 4-ethylbenzoic acid peak (Retention time shift).

-

Visualization: Analytical Workflow

This diagram outlines the decision tree for analyzing EBP in unknown matrices.

Caption: Figure 2. Extraction and Analysis Workflow. Prioritizes pH adjustment to isolate the free base before chromatographic analysis.

References

-

UNODC. (2024). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

-

PubChem. (2025).[5] 1-(4-Methylbenzoyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

Wikipedia. (2024). Piperazine: Properties and Synthesis. Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Review of Piperazine in Modern Medicinal Chemistry

As medicinal chemists, we frequently encounter the challenge of optimizing a lead compound's pharmacokinetic (PK) profile without compromising its pharmacodynamic (PD) target affinity. The piperazine ring has emerged as a privileged scaffold—a structural "Swiss Army knife"—that elegantly solves this dichotomy. By offering a highly tunable acid-base profile, predictable conformational rigidity, and versatile functionalization vectors, piperazine derivatives have become ubiquitous in FDA-approved therapeutics.

This whitepaper provides an in-depth technical analysis of the piperazine moiety, exploring the physicochemical rationale behind its use, quantitative metrics of its impact on drug design, and self-validating synthetic protocols for its incorporation.

Physicochemical and Pharmacokinetic Rationale

The utility of piperazine in drug discovery is fundamentally driven by its unique physicochemical properties. Comprising a six-membered aliphatic heterocycle with two opposing nitrogen atoms, piperazine exists predominantly in a rigid chair conformation. This geometry provides a large polar surface area and precise spatial vectors (axial and equatorial) for substituents, which improves target specificity and affinity 1.

Crucially, the two nitrogen atoms exhibit distinct basicities when functionalized. While unsubstituted piperazine has a pKa of ~9.8, mono-functionalization (e.g., via amidation or arylation) typically drops the pKa of the distal nitrogen to the 7.0–8.5 range. This ensures that the molecule remains partially protonated at physiological pH (7.4), drastically improving aqueous solubility and oral bioavailability without rendering the molecule too polar to cross lipid bilayers 2.

Table 1: Quantitative Physicochemical Profiles of FDA-Approved Piperazine Drugs

To illustrate the tuning of the piperazine core, the following table summarizes the quantitative physicochemical data of representative blockbuster drugs where piperazine plays a critical structural role.

| Drug Name | Primary Target | MW ( g/mol ) | Approx. pKa (Piperazine N) | LogP | Structural Role of Piperazine |

| Imatinib | BCR-ABL Kinase | 493.6 | 8.0 | 3.8 | Enhances aqueous solubility; forms salt bridges. |

| Aripiprazole | D2 / 5-HT1A | 448.4 | 7.6 | 5.2 | Core pharmacophore linking lipophilic domains. |

| Palbociclib | CDK4/6 | 447.5 | 7.4 | 2.8 | Solvent-exposed solubilizing moiety 3. |

| Ciprofloxacin | DNA Gyrase | 331.3 | 8.7 | 0.3 | Improves bacterial cell wall penetration. |

| Indinavir | HIV Protease | 613.8 | 5.9 | 2.9 | Rigidifies backbone to fit the protease active site. |

Logical Workflow of Piperazine Modification

The design of piperazine-containing drugs follows a rational workflow. By selectively functionalizing the nitrogen atoms (N-alkylation/arylation) or the carbon backbone (C-substitution), chemists can independently tune the ADME profile and the target binding affinity 4.

Workflow of piperazine structural modification leading to optimized therapeutic applications.

Synthetic Methodologies: Overcoming Desymmetrization

A primary challenge in piperazine chemistry is the equivalent reactivity of its two secondary amines. Functionalizing only one nitrogen (desymmetrization) is critical for building complex asymmetric drug molecules. Modern organic synthesis relies heavily on transition-metal catalysis, particularly Palladium-catalyzed Buchwald-Hartwig aminations, to achieve precise N-arylation 5.

Table 2: Catalyst/Ligand Optimization for Piperazine N-Arylation

The choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands are required to prevent the formation of stable, inactive bis-amine palladium complexes.

| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Rationale / Causality |

| Pd(OAc)2 / PPh3 | K2CO3 | DMF | 100 | < 10% | Weak base fails to deprotonate amine; ligand not bulky enough. |

| Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 90 | 45% | Bidentate ligand improves reductive elimination, but base is suboptimal. |

| Pd2(dba)3 / XPhos | NaOtBu | Toluene | 90 | 78% | Monodentate bulky ligand prevents catalyst deactivation. |

| Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 90 | > 95% | Optimal steric bulk accelerates oxidative addition and elimination. |

Experimental Protocol: Self-Validating Mono-N-Arylation of Piperazine

The following step-by-step methodology describes a highly efficient, self-validating system for the synthesis of mono-N-aryl piperazines.

Phase 1: Statistical Mono-Boc Protection (Desymmetrization)

-

Dissolution: Dissolve piperazine (5.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C.

-

Causality: A massive stoichiometric excess of piperazine is critical to statistically disfavor the formation of the di-Boc byproduct.

-

-

Addition: Dropwise add a solution of Boc₂O (1.0 equiv, 10 mmol) in DCM (50 mL) over 2 hours via a syringe pump.

-

Causality: Slow addition maintains a low local concentration of the electrophile, ensuring it reacts primarily with unfunctionalized piperazine rather than the mono-protected intermediate.

-

-

Workup: Wash the organic layer with saturated aqueous Na₂CO₃, dry over MgSO₄, and concentrate. The excess unreacted piperazine remains in the aqueous phase.

Phase 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling 4. Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

-

Causality: Pd₂(dba)₃/RuPhos forms a highly active, bulky catalyst complex that accelerates reductive elimination. NaOtBu is a strong base required to deprotonate the piperazine, facilitating its coordination to the Pd(II) center.

-

Reagent Addition: Add the aryl bromide (1.0 equiv, 5 mmol) and mono-Boc piperazine (1.2 equiv, 6 mmol) dissolved in anhydrous toluene (20 mL).

-

Heating & Self-Validation: Seal the flask, remove from the glovebox, and heat at 90 °C. Monitor the reaction via LC-MS every 2 hours.

-

Self-Validation Checkpoint: The reaction is deemed complete only when the aryl bromide peak completely disappears from the UV trace and a single product mass [M+H]⁺ is observed in the MS trace. This prevents difficult downstream chromatographic separation of the product from unreacted aryl halides.

-

-

Quenching & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black (which can cause unwanted oxidation during concentration), and purify via flash chromatography.

Emerging Therapeutic Frontiers

While historically recognized for their role in antipsychotics and broad-spectrum antibiotics, piperazine derivatives are now at the forefront of antiviral and oncology research.

References

-

Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: tandfonline.com URL: 1

-

Title: The medicinal chemistry of piperazines: A review Source: scilit.com URL: 2

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: mdpi.com URL: 3

-

Title: Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Source: arabjchem.org URL: 6

-

Title: Fused and Substituted Piperazines as Anticancer Agents: A Review Source: doi.org URL: 4

-

Title: The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols Source: benchchem.com URL: 5

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Note: Advanced Analytical and Preparative Purification Strategies for 1-(4-Ethylbenzoyl)piperazine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Context

Piperazine derivatives are ubiquitous building blocks in medicinal chemistry, frequently serving as rigid linkers or pharmacophores in central nervous system (CNS) and antiviral therapeutics[1]. The synthesis of 1-(4-Ethylbenzoyl)piperazine typically involves the Schotten-Baumann mono-acylation of piperazine with 4-ethylbenzoyl chloride.

The Purification Challenge: Because piperazine possesses two secondary amines of identical initial nucleophilicity, direct acylation invariably produces a statistical mixture of three species[2]:

-

Unreacted Piperazine: Highly polar, basic, and lacks a UV chromophore.

-

1-(4-Ethylbenzoyl)piperazine (Target): Mono-basic, moderately lipophilic, and UV-active.

-

1,4-Bis(4-ethylbenzoyl)piperazine (Byproduct): Neutral (bis-amide), highly lipophilic, and UV-active.

As a Senior Application Scientist, I emphasize that relying solely on chromatography for this crude mixture is inefficient and leads to severe concentration overloading[3]. Free piperazine and basic secondary amines interact strongly with residual silanols on standard silica-based stationary phases, causing severe peak tailing and irreversible adsorption[4]. Therefore, a self-validating, orthogonal purification system combining pKa-driven Liquid-Liquid Extraction (LLE) and Ion-Paired Preparative HPLC is required to achieve >99% purity.

Physicochemical Profiling & Separation Logic

To design an effective purification workflow, we must exploit the distinct physicochemical properties of the three components. The causality behind our solvent and pH choices is directly rooted in the ionization states summarized in Table 1.

Table 1: Physicochemical Properties & Partitioning Behavior

| Component | pKa (est.) | LogP (est.) | UV Active? | State at pH 2 (Aq. HCl) | State at pH 10 (Aq. NaOH) |

| Piperazine | 9.73, 5.35 | -1.2 | No | Di-cation (Aqueous) | Neutral (Aqueous/Polar) |

| 1-(4-Ethylbenzoyl)piperazine | ~9.0 | 1.8 | Yes (254 nm) | Mono-cation (Aqueous) | Neutral (Organic) |

| 1,4-Bis(4-ethylbenzoyl)piperazine | N/A (Amides) | ~4.5 | Yes (254 nm) | Neutral (Organic) | Neutral (Organic) |

By manipulating the pH of the aqueous phase, we can selectively drive the target molecule between the organic and aqueous layers, leaving the impurities behind.

Phase 1: Orthogonal Acid-Base Extraction (LLE)

The first stage of purification is a bulk separation technique. We use an acidic wash to remove the neutral bis-adduct, followed by a basic extraction to separate the mono-adduct from the highly hydrophilic unreacted piperazine.

Figure 1: Logical workflow for the pKa-driven Liquid-Liquid Extraction of piperazine derivatives.

Protocol 1: Step-by-Step LLE Methodology

-

Dissolution: Dissolve 10 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc).

-

Acidic Extraction (Removal of Bis-adduct): Add 150 mL of 1M HCl (aq) to the separatory funnel. Shake vigorously and vent. Allow the layers to separate.

-

Causality: The low pH protonates both piperazine and the mono-adduct, driving them into the aqueous layer. The bis-adduct lacks a basic amine and remains in the EtOAc layer.

-

-

Phase Separation: Collect the lower aqueous layer. Discard the upper EtOAc layer (contains the bis-adduct impurity). Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic impurities.

-

Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 10-10.5 (verify with pH paper).

-

Causality: At pH 10, the secondary amine of the mono-adduct (pKa ~9.0) is deprotonated, rendering it lipophilic.

-

-

Target Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract twice with 100 mL of EtOAc.

-

Drying & Concentration: Combine the new EtOAc layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched 1-(4-Ethylbenzoyl)piperazine.

Phase 2: Preparative HPLC Purification

While LLE provides ~90-95% purity, pharmaceutical applications require >99% purity. Preparative HPLC is deployed as the high-resolution polishing step[3].

Because the target molecule contains a basic secondary amine, it will interact with residual silanols on standard C18 columns, causing peak tailing. To counteract this, we utilize Trifluoroacetic acid (TFA) as an ion-pairing reagent. TFA protonates the amine and forms a neutral, hydrophobic ion-pair complex, which improves retention and peak symmetry on reversed-phase media[1]. Alternatively, mixed-mode columns (e.g., Primesep 200) that combine reversed-phase and cation-exchange mechanisms can be utilized for superior loadability without ion-pairing agents[4].

Figure 2: Mechanism of TFA ion-pairing to prevent silanol interactions and peak tailing during RP-HPLC.

Protocol 2: Preparative RP-HPLC Methodology

-

System Preparation: Equip a preparative HPLC system with a UV-Vis diode array detector (DAD) and an automated fraction collector.

-

Column Selection: Agilent Zorbax SB-C18 (21.2 x 250 mm, 5 µm) or equivalent end-capped column.

-

Mobile Phase Preparation:

-

Solvent A: 100% Milli-Q Water with 0.1% (v/v) TFA.

-

Solvent B: 100% HPLC-grade Acetonitrile with 0.1% (v/v) TFA.

-

-

Sample Loading: Dissolve the LLE-enriched product in a 50:50 mixture of Solvent A and B to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Inject 2-5 mL per run (monitor for concentration overloading)[3].

-

Gradient Elution Method:

-

0–2 min: Isocratic hold at 10% B (Desalting and elution of any residual free piperazine).

-

2–15 min: Linear gradient from 10% B to 60% B (Elution of 1-(4-Ethylbenzoyl)piperazine).

-

15–18 min: Column wash at 100% B (Elution of strongly retained bis-adduct traces).

-

18–22 min: Re-equilibration at 10% B.

-

Flow Rate: 20.0 mL/min.

-

-

Detection & Collection: Monitor UV absorbance at 254 nm (benzoyl chromophore) and 210 nm (amide bond). Collect the major peak eluting during the gradient phase.

-

Post-Processing: Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the target compound as a TFA salt. (If the free base is required, repeat the basification/EtOAc extraction from Protocol 1 on the reconstituted fractions).

Phase 3: Analytical Validation (LC-MS)

To validate the self-correcting nature of this protocol, the final product must be analyzed via LC-MS to confirm both structural identity and chromatographic purity.

Protocol 3: LC-MS Purity Assessment

-

Column: Waters XBridge C18 (4.6 x 50 mm, 3.5 µm).

-

Mobile Phase: Water/Acetonitrile containing 0.1% Formic Acid (Formic acid is preferred over TFA for analytical MS to prevent ion suppression).

-

Gradient: 5% to 95% Acetonitrile over 5 minutes. Flow rate: 1.0 mL/min.

-

Detection: UV at 254 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Acceptance Criteria:

-

A single sharp UV peak at 254 nm indicating >99% Area Under Curve (AUC).

-

The mass spectrum of the main peak must show the dominant protonated molecular ion [M+H]⁺ at m/z 219.1 (Calculated exact mass for C₁₃H₁₈N₂O + H⁺ is 219.15).

-

Absence of m/z 87.1 (piperazine) and m/z 351.2 (bis-adduct).

-

Conclusion

The purification of 1-(4-Ethylbenzoyl)piperazine requires a deep understanding of the molecule's acid-base chemistry and chromatographic behavior. By sequentially applying an orthogonal liquid-liquid extraction to remove bulk statistical impurities, followed by an ion-paired preparative HPLC step to eliminate trace contaminants, researchers can reliably isolate this critical building block with >99% purity. This methodology prevents column fouling, avoids concentration overloading, and ensures high-throughput scalability.

References

-